molecular formula C9H10N2O2 B1439638 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid CAS No. 1219022-85-1

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Cat. No. B1439638
M. Wt: 178.19 g/mol
InChI Key: MIOXCERCZKNCNY-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1219022-85-1 . It has a molecular weight of 178.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 1,2,3,4-tetrahydro [1,6]naphthyridine-8-carboxylic acid . The InChI code is 1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 178.19 .

Scientific Research Applications

Anticancer Research

  • Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines, a class of compounds that includes 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid, have been found to have a variety of pharmacological applications, including anticancer activity . They have been studied for their effects on different cancer cell lines .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study and the type of cancer cells being targeted. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines to evaluate their cytotoxicity .
  • Results or Outcomes : While the specific results or outcomes would depend on the individual study, generally, these compounds have shown promise in their anticancer activity .

Anti-HIV Research

  • Field : Medicinal Chemistry
  • Application Summary : In addition to their anticancer properties, 1,6-Naphthyridines have also been studied for their potential anti-HIV activity .
  • Methods of Application : As with the anticancer research, the specific methods would depend on the study. Typically, these compounds would be synthesized and then tested in vitro for their ability to inhibit HIV replication .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-HIV activity .

Anti-Microbial Research

  • Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid, have been studied for their potential anti-microbial activity .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to inhibit the growth of various types of bacteria and fungi .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-microbial activity .

Analgesic Research

  • Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have also been studied for their potential analgesic (pain-relieving) properties .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro and in animal models for their ability to relieve pain .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their analgesic activity .

Anti-Inflammatory Research

  • Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been studied for their potential anti-inflammatory properties .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro and in animal models for their ability to reduce inflammation .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-inflammatory activity .

Anti-Oxidant Research

  • Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been studied for their potential anti-oxidant properties .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to neutralize harmful free radicals .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their anti-oxidant activity .

Selective M1 Allosteric Modulators

  • Field : Medicinal Chemistry
  • Application Summary : 1,2,3,4-Tetrahydro-2,6-naphthyridine is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro for their ability to modulate the M1 receptor .
  • Results or Outcomes : The specific results would depend on the study, but generally, these compounds have shown potential in their ability to selectively modulate the M1 receptor .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXCERCZKNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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